molecular formula C13H19N5O B8368911 N-(6-Aminohexyl)-4-azidobenzamide CAS No. 88373-04-0

N-(6-Aminohexyl)-4-azidobenzamide

Cat. No. B8368911
CAS RN: 88373-04-0
M. Wt: 261.32 g/mol
InChI Key: XMMMJWVMQGSKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Aminohexyl)-4-azidobenzamide is a useful research compound. Its molecular formula is C13H19N5O and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-Aminohexyl)-4-azidobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-Aminohexyl)-4-azidobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88373-04-0

Molecular Formula

C13H19N5O

Molecular Weight

261.32 g/mol

IUPAC Name

N-(6-aminohexyl)-4-azidobenzamide

InChI

InChI=1S/C13H19N5O/c14-9-3-1-2-4-10-16-13(19)11-5-7-12(8-6-11)17-18-15/h5-8H,1-4,9-10,14H2,(H,16,19)

InChI Key

XMMMJWVMQGSKRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCCCN)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.6 g (10 mmol) HSAB 1 are dissolved in 70 ml THF and dropwise added to solution of 11.62 g (100 mmol) of hexamethylene diamine in THF under stirring and cooled on ice. Subsequently, the ice bath is removed and the temperature is allowed to adjust to room temperature. The solvent is drawn off on the rotation evaporator and excess hexymethylene diamine is removed in a high vacuum as far as possible. The remaining raw product is digested for 20 min in 100 ml of water and subsequently dried overnight in an exsiccator. Product 2b is a slightly yellow to brown solid material.
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
11.62 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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